1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 4-methoxybenzaldehyde with cyclohexanone under basic conditions. The reaction proceeds through an aldol condensation followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
1-(4-Methoxyphenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester: Another compound with a methoxyphenyl group, used in different applications.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds share structural similarities and are studied for their biological activities .
Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-ol is unique due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
59749-75-6 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C16H16O2/c1-18-14-8-6-13(7-9-14)16(17)11-10-12-4-2-3-5-15(12)16/h2-9,17H,10-11H2,1H3 |
InChI Key |
HJAQOLZHFZGADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Origin of Product |
United States |
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